2-methoxy-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide
Overview
Description
2-methoxy-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives often exhibit a wide range of biological activities, including antiparasitic and antioxidant properties .
Mode of Action
Benzimidazole derivatives are generally known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Benzimidazole derivatives have been reported to induce oxidative stress in certain parasites .
Result of Action
Benzimidazole derivatives have been reported to exhibit antiparasitic and antioxidant activities .
Preparation Methods
The synthesis of 2-methoxy-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of metal triflates or other catalysts to enhance yield and efficiency . Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
2-methoxy-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its antioxidant properties make it useful in studies related to oxidative stress and related diseases . Additionally, it has applications in the industry as a precursor for various pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
2-methoxy-N-{1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is unique due to its specific structural features and biological activities. Similar compounds include other benzimidazole derivatives such as albendazole, bendamustine, and omeprazole . These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
2-methoxy-N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-9-18-13-8-6-5-7-12(13)17-15(18)11(2)16-14(19)10-20-3/h4-8,11H,1,9-10H2,2-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDESXUWKHWJNOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.